(2-Chloroethyl)cyclopentane
Overview
Description
(2-Chloroethyl)cyclopentane, also known as 2-chlorocyclopentane, is an organic compound that is widely used as an intermediate in organic synthesis. It is a colorless liquid with a pungent odor. The molecule consists of a cyclopentane ring with a chlorine atom attached to the second carbon. It is a versatile compound that can be used to synthesize a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
-
Oxidative Cleavage of Cycloalkenes
- Field : Chemistry
- Application : The oxidative cleavage of cycloalkenes in the presence of H2O2 and a tungsten-based catalyst for the production of dicarboxylic acids .
- Method : The process involves the identification of intermediates and by-products produced during the oxidative cleavage of cycloalkenes under various experimental conditions .
- Results : The study proposed a complete reaction scheme for the formation of the reaction products and by-products .
-
Hydrate-Based Cyclopentane Purification
- Field : Industrial Processes
- Application : The separation of azeotropic mixtures using hydrate formation as a solid–liquid phase transition .
- Method : The feasibility of hydrate-based separation is determined by analyzing the crystal structure and chemical bonds of hydrate .
- Results : Cyclopentane (95%) was purified to 98.56% yield using the proposed hydrate-based cyclopentane purification technology .
-
Catalytic Hydrogenation of Benzene
-
Distillation of Petroleum
-
Manufacture of Polyurethane and Phenolic Foam Insulations
- Field : Industrial Manufacturing
- Application : Cyclopentane is used as a blowing agent in the manufacture of polyurethane and phenolic foam insulations .
- Method : The process involves the use of cyclopentane as a blowing agent in the production of foam insulations .
- Results : The use of cyclopentane results in foam insulations with low thermal conductivity .
-
Solvent in Laboratory and Industrial Settings
- Field : Laboratory and Industrial Chemistry
- Application : Cyclopentane serves as a solvent in laboratory and industrial settings .
- Method : The process involves the use of cyclopentane as a solvent in various chemical reactions .
- Results : The use of cyclopentane as a solvent can influence the outcome of certain chemical reactions .
properties
IUPAC Name |
2-chloroethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYEQHHLIYKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603309 | |
Record name | (2-Chloroethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)cyclopentane | |
CAS RN |
84226-36-8 | |
Record name | (2-Chloroethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.